
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
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Overview
Description
5-((4-Butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a structurally complex small molecule characterized by a pyrimidin-4(3H)-one core modified with two key substituents: a (4-butylphenyl)sulfonyl group at position 5 and a thioether-linked 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl moiety at position 2. The thioether bridge likely influences metabolic stability and redox activity.
Biological Activity
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrimidinone core substituted with a sulfonyl group and a piperazinyl moiety, which are known to influence its biological interactions significantly. The presence of fluorine and butyl groups enhances the lipophilicity and possibly the bioavailability of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group can participate in hydrogen bonding and π-π stacking interactions, which may modulate the activity of enzymes and receptors. Additionally, the piperazine ring is often associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders.
Biological Activity Overview
Activity Type | Findings |
---|---|
Antibacterial | Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
Antifungal | Showed moderate antifungal activity in vitro against various fungal strains. |
Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) and urease, indicating potential for treating Alzheimer's disease and urinary infections. |
Cytotoxicity | Displayed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains, revealing an IC50 value lower than that of conventional antibiotics such as ciprofloxacin . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
- Enzyme Inhibition : Research demonstrated that the compound effectively inhibits AChE with an IC50 value comparable to established inhibitors . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
- Cytotoxicity Testing : In vitro tests on various cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have been shown to increase both potency and selectivity against targeted biological pathways .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of the compound with target proteins. The results suggest that the compound forms stable complexes with AChE and other enzymes involved in neurotransmission, supporting its role as a potential therapeutic agent .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation and associated symptoms in conditions such as asthma and arthritis . Further experimental validation is needed to confirm these effects.
Antimicrobial Activity
Recent investigations into related thiopyrimidine compounds have highlighted their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar antimicrobial activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications to the piperazine ring or sulfonamide group can significantly influence biological activity. For example, variations in substituents on the phenyl rings can enhance binding affinity to biological targets or improve solubility .
Case Studies
- Anticancer Studies : A study evaluating a series of pyrimidine derivatives demonstrated that modifications to the sulfonamide group significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- Anti-inflammatory Research : In a molecular docking study, compounds similar to this compound were assessed for their ability to bind to 5-lipoxygenase. The results suggested favorable interactions that could lead to effective inhibition of this enzyme .
- Antimicrobial Evaluation : A recent evaluation of thiopyrimidine-benzenesulfonamide compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that further exploration of related compounds could yield new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and sulfonyl (-SO₂-) groups are key sites for nucleophilic substitution.
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Mechanistic Insight : The thioether’s sulfur atom undergoes nucleophilic displacement with alkyl halides, forming sulfides or sulfones depending on oxidizing conditions. Piperazine’s secondary amines react with aldehydes to form hydrazone derivatives, as demonstrated in pyridazinone analogs .
Oxidation Reactions
The thioether and sulfonyl groups are susceptible to oxidation:
Reaction | Oxidizing Agent | Product | Reference |
---|---|---|---|
Thioether → Sulfone | H₂O₂, glacial acetic acid | Sulfone derivative | |
Pyrimidinone ring | KMnO₄, acidic conditions | Ring-opened carboxylic acid derivatives |
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Notable Findings : Oxidation of the thioether to sulfone enhances metabolic stability, as observed in structurally related pyrimidine derivatives. Pyrimidinone rings resist mild oxidation but degrade under strong acidic or alkaline conditions .
Hydrolysis and Ring Modification
The pyrimidinone core undergoes hydrolysis under specific conditions:
Reaction | Conditions | Outcome | Reference |
---|---|---|---|
Ring-opening hydrolysis | 6M HCl, 100°C, 12 hrs | Cleavage to thiouracil analogs | |
Sulfonamide hydrolysis | NaOH (aq), reflux | Cleavage of sulfonyl group |
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Key Data : Hydrolysis of the pyrimidinone ring produces 2-thiouracil derivatives, a reaction pathway validated in pyridazinone systems . The sulfonyl group remains stable under neutral conditions but hydrolyzes in strong bases.
Condensation and Cyclization
The compound participates in cycloaddition and condensation reactions:
Reaction Type | Reagents | Product | Reference |
---|---|---|---|
Schiff base formation | Aldehydes, ethanol, Δ | Hydrazone-linked derivatives | |
Cycloaddition | Diethyl acetylenedicarboxylate, DMF | Pyrimidine-fused heterocycles |
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Research Context : Piperazine-containing analogs react with aldehydes to form hydrazones, improving solubility and bioactivity . Cycloaddition reactions expand the heterocyclic framework, as seen in antitubercular pyrazole derivatives .
Functional Group Interconversion
Strategic modifications enhance pharmacological properties:
Modification | Reagents | Outcome | Reference |
---|---|---|---|
Fluorophenyl substitution | 4-fluorophenylpiperazine, DCC, DMAP | Enhanced CNS targeting | |
Sulfonyl replacement | Grignard reagents, THF | Alkyl/aryl sulfonamide derivatives |
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Case Study : Replacement of the 4-butylphenyl group with electron-withdrawing substituents (e.g., nitro groups) increases binding affinity to kinase targets, as observed in COX-II inhibitors .
Comparative Reactivity of Analogous Compounds
The reactivity profile aligns with structurally related molecules:
Compound Class | Key Reactions | Biological Relevance | Reference |
---|---|---|---|
Pyridazinones | Hydrolysis, N-alkylation | Anticancer and antiviral activity | |
Piperazine sulfonamides | Oxidation, substitution | COX-II/5-LOX inhibition |
Synthetic Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure optimal yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, thioether formation, and piperazine coupling. Key steps include:
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Sulfonyl Group Introduction : Reacting the pyrimidin-4(3H)-one core with 4-butylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .
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Thioether Linkage : Using a Michael addition or nucleophilic substitution to attach the 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl moiety via a sulfur bridge .
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Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Yield optimization requires inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C for exothermic steps) .
Synthesis Optimization Conditions Yield (%) Purity (%) Sulfonylation Step 0°C, N₂ 78 92 Thioether Formation RT, Ar 65 89 Final Purification HPLC 58 98
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm sulfonyl, piperazine, and pyrimidinone moieties. For example, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 585.18) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (70:30) .
Advanced Research Questions
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the pyrimidinone oxygen to enhance aqueous solubility. Hydrolysis in vivo regenerates the active compound .
- Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve dissolution rates. Assess via phase-solubility diagrams .
- SAR Studies : Replace the 4-butylphenyl group with hydrophilic substituents (e.g., hydroxyl or carboxyl) while monitoring activity via phosphodiesterase inhibition assays .
Q. What strategies elucidate the compound’s binding mode to phosphodiesterase (PDE) isoforms?
- Methodological Answer :
- Molecular Docking : Use PDE4B (PDB: 1XMY) as a template. Parameterize the compound with GAFF2 force fields and validate docking poses with MM/GBSA scoring .
- Competitive Binding Assays : Compare IC₅₀ values against rolipram (PDE4 inhibitor) in cAMP hydrolysis assays. A 10-fold lower IC₅₀ suggests isoform specificity .
- X-ray Co-crystallization : Soak PDE4B crystals with 10 mM compound and resolve structures at 2.0 Å resolution to identify hydrogen bonds with Gln369 and hydrophobic interactions with Phe372 .
Q. How should contradictory activity data in enzymatic vs. cell-based assays be resolved?
- Methodological Answer :
- Assay Conditions : Check for off-target effects (e.g., PDE10A inhibition) using pan-PDE screening panels. Adjust ATP concentrations (e.g., 100 µM vs. 1 mM) to mimic physiological levels .
- Membrane Permeability : Measure logP (octanol/water) and P-gp efflux ratios. A logP >3.5 may reduce cellular uptake, explaining discrepancies between enzyme inhibition (IC₅₀ = 50 nM) and cell-based EC₅₀ (>1 µM) .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-desulfonyl derivatives) in cell lysates .
Q. Data Contradiction Analysis
Q. Why does the compound show variable activity across PDE isoforms (e.g., PDE4B vs. PDE4D)?
- Methodological Answer :
-
Structural Dynamics : Perform molecular dynamics simulations (100 ns) to compare binding pocket flexibility. PDE4D’s Leu319 may sterically hinder the 4-butylphenyl group .
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Mutagenesis Studies : Engineer PDE4B mutants (e.g., Phe372Ala) to test if hydrophobic interactions drive selectivity. A >50% activity loss confirms critical residue roles .
Isoform IC₅₀ (nM) Key Binding Residues PDE4B 50 Gln369, Phe372 PDE4D 1200 Leu319, Phe340
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed analysis:
Structural and Functional Analogues
Chromenone-Piperazine Derivative (Example 109)
- Structure : 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one .
- Comparison: Core: Chromenone vs. pyrimidinone. Substituents: Fluorophenyl and methylpiperazine groups; lacks sulfonyl but includes a purine moiety. Activity: Unspecified in evidence, but purine analogs often target kinases or nucleic acid synthesis.
Chromeno-Pyrimidine Derivative
- Structure: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .
- Comparison: Core: Chromeno-pyrimidine vs. pyrimidinone. Substituents: Piperidine (vs. piperazine) and thioxo group (vs. thioether). Activity: Computational studies indicate drug-like properties (oral bioavailability, Lipinski compliance), suggesting the target may share favorable pharmacokinetics .
PDE Inhibitor (AOAC SMPR 2014.011)
- Structure : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one .
- Comparison: Core: Pyrazolo-pyrimidinone vs. pyrimidinone. Substituents: Ethoxy-sulfonyl-piperazine group; shares sulfonyl-piperazine motif with the target. Activity: PDE inhibition, implying the target may similarly modulate cyclic nucleotide signaling .
Pyrimidoindole-Piperidine Derivative
- Structure : 3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one .
- Comparison: Core: Pyrimidoindole vs. pyrimidinone. Substituents: Piperidine and methoxyphenyl; thioether linkage mirrors the target’s.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthesis: The target compound may employ sulfonylation and nucleophilic substitution reactions, akin to Example 109 and the chromeno-pyrimidine derivative .
- Drug-Likeness: Computational models for the chromeno-pyrimidine analog predict favorable oral absorption, hinting that the target’s pyrimidinone core and sulfonyl group may confer similar properties .
Properties
Molecular Formula |
C26H29FN4O4S2 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33) |
InChI Key |
XAMUWJHMOBXRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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